molecular formula C16H16O2 B5667592 4-propylphenyl benzoate

4-propylphenyl benzoate

Cat. No.: B5667592
M. Wt: 240.30 g/mol
InChI Key: ZTOPDMKQCXHBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propylphenyl benzoate is an organic compound belonging to the benzoate ester family It is characterized by a propyl group attached to the phenyl ring of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propylphenyl benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-propylphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized lipase can be used to facilitate the esterification reaction under solvent-free conditions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-propylphenyl benzoate involves its interaction with specific molecular targets. For instance, its derivatives can act as local anesthetics by binding to sodium ion channels on nerve membranes, thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propylphenyl benzoate is unique due to the presence of the propyl group, which influences its solubility, reactivity, and potential applications. This structural variation allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(4-propylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-6-13-9-11-15(12-10-13)18-16(17)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOPDMKQCXHBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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